2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone
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Overview
Description
2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic Pathways and Biological Activities : Various substituted 4,6-diarylpyrimidin-2-amine and 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives, closely related to the chemical structure , have been synthesized using simple methodologies. These compounds have been evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some showing significant activity. The cytotoxicity data indicated that the most active compounds were safe, as their Minimum Inhibitory Concentration (MIC) values were much lower than their cytotoxic values, suggesting potential for further investigation in drug development processes without significant side effects (Pathak et al., 2014).
Advanced Material Synthesis
Innovative Synthesis Techniques : A novel synthetic pathway involving the Biginelli reaction has been explored for creating pyrazole-based tetrahydropyrimidine derivatives, showcasing a method to integrate diverse heterocyclic scaffolds. This research emphasizes the potential of such compounds in insecticidal applications, highlighting the multifaceted uses of complex organic molecules in sectors beyond traditional pharmaceuticals. The compounds exhibited high mortality rates against certain pests, demonstrating the practical implications of such research in agricultural science (Halim et al., 2020).
Chemotherapeutic Potential
Anticancer Properties : Derivatives synthesized from complex organic structures have been evaluated for their cytotoxicity against a range of human cancer cell lines. The research underscores the potential of these compounds as anticancer agents, with some exhibiting moderate to high cytotoxicity, comparable to established chemotherapeutic drugs. This exploration into novel anticancer compounds signifies the ongoing search for more effective and potentially less toxic treatment options in oncology (Alam et al., 2018).
Mechanism of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-8-19-22-11-15-12-24(7-6-18(15)25(19)23-13)20(26)9-14-10-21-17-5-3-2-4-16(14)17/h2-5,8,10-11,21H,6-7,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNEMXFNOJPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CC4=CNC5=CC=CC=C54)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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